molecular formula C10H13N5O2S B048241 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide CAS No. 120386-11-0

4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide

Cat. No. B048241
M. Wt: 267.31 g/mol
InChI Key: GVCLNACSYKYUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is a pyrrolopyrimidine derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide has been studied for its potential applications in various fields of science. In the medical field, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by interfering with their DNA replication process. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide involves its ability to inhibit the activity of certain enzymes involved in DNA replication. Specifically, this compound inhibits the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of thymidine, a building block of DNA. By inhibiting this enzyme, the compound prevents cancer cells from replicating their DNA, thereby inhibiting their growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide have been studied extensively. In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have neuroprotective effects. Specifically, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide in lab experiments is its ability to selectively inhibit thymidylate synthase without affecting other enzymes involved in DNA replication. This allows for more precise targeting of cancer cells and reduces the risk of side effects. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide. One area of interest is the development of new synthesis methods that can produce higher yields of the compound with greater purity. Another area of research is the identification of new applications for this compound, such as its use in the treatment of other types of cancer or neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis method for 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide varies depending on the desired purity and yield of the compound. One commonly used method involves the reaction of 4-(2-hydroxyethoxymethyl)-7-nitro-pyrrolo[2,3-d]pyrimidine-5-carbothioamide with ammonium thiocyanate in the presence of a catalyst. This reaction produces the desired compound with a yield of approximately 70%.

properties

CAS RN

120386-11-0

Product Name

4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide

InChI

InChI=1S/C10H13N5O2S/c11-8-7-6(9(12)18)3-15(5-17-2-1-16)10(7)14-4-13-8/h3-4,16H,1-2,5H2,(H2,12,18)(H2,11,13,14)

InChI Key

GVCLNACSYKYUHP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)C(=N)S

SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)C(=S)N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)C(=S)N

Other CAS RN

120386-11-0

synonyms

4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbothioamide
4-amino-7-((2-hydroxyethoxy)methyl)pyrrolo(2,3-d)pyrimidine-5-thiocarboxamide
compound 229

Origin of Product

United States

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